molecular formula C17H20N2O3 B2513688 N-[2-(2-phenylmorpholin-4-yl)ethyl]furan-2-carboxamide CAS No. 953935-90-5

N-[2-(2-phenylmorpholin-4-yl)ethyl]furan-2-carboxamide

Cat. No.: B2513688
CAS No.: 953935-90-5
M. Wt: 300.358
InChI Key: KHJZQTSXZJDGQF-UHFFFAOYSA-N
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Description

N-[2-(2-phenylmorpholin-4-yl)ethyl]furan-2-carboxamide is a complex organic compound that features a morpholine ring, a phenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-phenylmorpholin-4-yl)ethyl]furan-2-carboxamide typically involves the reaction of 2-phenylmorpholine with furan-2-carboxylic acid. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-phenylmorpholin-4-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the carboxamide can be reduced to form the corresponding amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

N-[2-(2-phenylmorpholin-4-yl)ethyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(2-phenylmorpholin-4-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The furan ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-phenyl-4-morpholinyl)ethyl]-N’-propan-2-yloxamide
  • N-Ethyl-2-morpholin-4-ylethanamine

Uniqueness

N-[2-(2-phenylmorpholin-4-yl)ethyl]furan-2-carboxamide is unique due to the presence of both a morpholine ring and a furan ring in its structure. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(2-phenylmorpholin-4-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c20-17(15-7-4-11-21-15)18-8-9-19-10-12-22-16(13-19)14-5-2-1-3-6-14/h1-7,11,16H,8-10,12-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJZQTSXZJDGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCNC(=O)C2=CC=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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